molecular formula C11H12N4OS B2361685 N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 691382-96-4

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2361685
CAS No.: 691382-96-4
M. Wt: 248.3
InChI Key: YLIXOWXKFVUKRS-UHFFFAOYSA-N
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Description

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a thiadiazole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide stands out due to its unique combination of a thiadiazole ring and a pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N4OSC_{11}H_{12}N_{4}OS, with a CAS number of 691382-96-4. The structure features a thiadiazole ring linked to a pyridine carboxamide moiety, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit a range of pharmacological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition : It acts as an inhibitor of lipoxygenase enzymes, which are implicated in cancer progression.
  • Cytotoxicity : Evaluations using MTT assays have demonstrated significant cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tyrosine Kinase : This pathway is critical in cancer cell signaling and proliferation.
  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It influences the cell cycle phases, particularly inducing G0/G1 phase arrest in certain cancer cell lines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines including PC3 (prostate), HT29 (colorectal), and SKNMC (neuroblastoma). The results indicated:

Cell LineIC50 (µM)Mechanism
PC315.0Apoptosis induction
HT2920.5Cell cycle arrest
SKNMC25.0Tyrosine kinase inhibition

Comparative Studies

In comparative studies against known anticancer agents like doxorubicin, this compound exhibited comparable or superior efficacy in certain cases.

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on HeLa Cells : The compound significantly induced apoptotic cell death and showed lower IC50 values than sorafenib (a standard reference drug).
    • Results :
      • IC50 for HeLa: 0.95 µM for the compound vs. 7.91 µM for sorafenib.
      • Flow cytometry confirmed increased sub-G1 phase population indicating apoptosis.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, further supporting its anticancer potential.

Properties

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-2-5-9-14-15-11(17-9)13-10(16)8-6-3-4-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIXOWXKFVUKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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